Lithium hydrazinium sulphate
Description
Properties
CAS No. |
14973-29-6 |
|---|---|
Molecular Formula |
C20H29NaO2 |
Synonyms |
Lithium hydrazinium sulphate |
Origin of Product |
United States |
Advanced Methodologies for Single Crystal Growth and Morphological Control
Optimized Solution Growth Techniques for High-Quality Single Crystals
Solution growth techniques are widely employed for materials that decompose at their melting point, making them suitable for lithium hydrazinium (B103819) sulphate. These methods involve the dissolution of the synthesized salt in a suitable solvent to create a supersaturated solution from which crystals can nucleate and grow.
The slow evaporation method is a common and effective technique for growing single crystals of lithium hydrazinium sulphate from its aqueous solution. ias.ac.inscirp.org The process involves preparing a saturated or slightly supersaturated solution of the compound at a constant temperature and allowing the solvent to evaporate slowly. This gradual increase in solute concentration drives the crystallization process.
The quality and size of the resulting crystals are highly dependent on the careful control of several parameters. While specific quantitative studies on parameter tuning for this compound are not extensively documented in the reviewed literature, the general principles of this method are well-established. For instance, large, transparent, and colorless single crystals of this compound have been successfully grown from aqueous solutions prepared by reacting stoichiometric molar ratios of lithium carbonate (Li₂CO₃) and hydrazinium sulphate ((N₂H₅)₂SO₄). ias.ac.in The growth period can extend over several weeks, for example, 40 to 45 days at a constant temperature of 305 K, to obtain large crystals. scirp.orgscirp.org
Key parameters that require careful tuning include:
Temperature: A stable temperature is crucial to maintain a controlled evaporation rate and prevent spontaneous nucleation. Fluctuations in temperature can lead to the formation of defects and polycrystalline material.
Solvent Evaporation Rate: The rate of solvent evaporation directly influences the level of supersaturation. A slow and steady rate is preferred to allow for the growth of large, well-defined crystals. This can be controlled by adjusting the opening of the growth vessel.
Solution Purity: The purity of the starting materials and the solvent is critical. Impurities can inhibit growth or be incorporated into the crystal lattice, affecting its perfection and properties.
Stirring: Gentle stirring of the solution can help to homogenize the concentration and temperature, preventing localized high supersaturation which can lead to the formation of multiple small crystals instead of a single large one.
A summary of typical conditions for growing related sulphate crystals by slow evaporation is presented below, which can serve as a starting point for optimizing the growth of this compound.
| Parameter | Typical Value/Condition | Expected Outcome |
| Temperature | Constant room temperature (e.g., 305 K) scirp.orgscirp.org | Promotes slow, uniform growth and minimizes thermal stress. |
| Solvent | Deionized water | A common solvent for many inorganic salts. |
| Evaporation Rate | Slow, controlled over weeks (e.g., 40-45 days) scirp.orgscirp.org | Leads to larger, higher quality single crystals. |
| Starting Materials | High purity Li₂CO₃ and (N₂H₅)₂SO₄ ias.ac.in | Reduces defects and unwanted impurity incorporation. |
Beyond slow evaporation, other techniques focus on more direct control over the supersaturation of the growth solution.
Controlled supersaturation is a critical factor in all solution growth methods. Supersaturation is the driving force for crystallization, but excessively high levels can lead to rapid, uncontrolled nucleation and the formation of small, imperfect crystals. researchgate.netnih.gov Techniques to control supersaturation include:
Controlled Cooling: Slowly lowering the temperature of a saturated solution to induce crystallization. The cooling rate is a key parameter to be optimized. Continuous cooling crystallization systems are often employed to produce crystals of a stable and usable size. etwinternational.com
Antisolvent Crystallization: The addition of a "poor" solvent (antisolvent) to a solution in which the solute is dissolved, reducing the solute's solubility and inducing crystallization. The rate of antisolvent addition is a critical parameter. researchgate.net
Studies on related compounds show that the level of initial supersaturation has a significant impact on the kinetics of precipitation and the distribution between the formation of fine particles versus growth on existing seed crystals. manchester.ac.uk
Influence of Growth Conditions on Crystal Habit and Perfection
The external morphology, or habit, of a crystal is determined by the relative growth rates of its different crystallographic faces. These growth rates can be significantly influenced by the crystallization conditions.
Factors affecting crystal habit and perfection include:
Solvent: The interaction between the solvent and the different crystal faces can alter their surface energies, thereby promoting or inhibiting the growth of specific faces. researchgate.netscispace.comrsc.org For instance, the choice of solvent can change the crystal habit from needle-like to plate-like or prismatic for some organic compounds. vnu.edu.vn
pH of the Solution: The pH of the growth solution can influence the crystal morphology. For example, in the case of lithium sulfate (B86663) monohydrate, alkaline conditions are reported to produce very thin plate-like crystals, whereas thicker plates grow from acidic solutions. nih.gov
Impurities/Additives: The presence of even small amounts of impurities can dramatically alter the crystal habit by selectively adsorbing onto specific crystal faces and inhibiting their growth. researchgate.net
For this compound, crystals grown by slow evaporation from aqueous solution are typically elongated along the c-axis, with well-developed (100), (110), and (101) faces. ias.ac.in The perfection of these crystals can be assessed using techniques like X-ray diffraction, which can reveal information about the crystal lattice and the presence of defects. science.gov
Exploration of Seed Crystal Preparation and Recrystallization Strategies
The use of a seed crystal is a fundamental strategy to control the number of crystals grown and to obtain a single, large crystal. A seed crystal provides a template for further growth, bypassing the often uncontrolled stage of spontaneous nucleation.
Seed Crystal Preparation: A high-quality seed crystal is essential for successful seeded growth. It should be free of defects and have well-defined faces. Typically, a small, high-quality crystal is selected from a batch grown by spontaneous nucleation. researchgate.net In some cases, a cut and polished crystal can be used as a seed. For materials that tend to grow as thin plates, using a cut sample as a seed can help to increase the thickness of the resulting crystal. ias.ac.in The seed is introduced into a solution that is in the metastable zone—a state of supersaturation where spontaneous nucleation is unlikely, but growth on an existing crystal can occur. researchgate.net
Recrystallization Strategies: Recrystallization is a powerful purification technique used to improve the quality of the starting material before initiating the final crystal growth. rushim.ru The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the purified compound to crystallize out while the impurities remain in the solution. scite.ai For this compound, triple recrystallization of the starting material has been employed to grow high-quality single crystals for research purposes. wat.edu.pl This multi-step purification process is crucial for removing impurities that could negatively impact the crystal growth process and the final properties of the crystal.
Investigation of Impurity Incorporation and Doping Effects on Growth Kinetics
The intentional addition of impurities, or dopants, can be used to modify the properties of a crystal. However, unintentional impurities can be detrimental to crystal quality.
Impurity Incorporation: Impurities can be incorporated into the crystal lattice or adsorb onto the crystal surface. mdpi.com The effect of an impurity depends on its nature, concentration, and the growth conditions. Some impurities can inhibit crystal growth and lead to the formation of defects, while others might have a minimal effect or even improve certain properties. researchgate.net For example, the presence of certain organic impurities can affect the crystallization of various compounds. etwinternational.com
Doping Effects: Doping involves introducing specific elements into the crystal lattice to alter its physical properties. For instance, doping lithium sulfate monohydrate with metal ions like Cu(II) has been studied to enhance its physical properties. scirp.org The incorporation of dopants can affect the lattice parameters, optical transmission, and other characteristics of the crystal. The introduction of dopants can create structural defects and lattice distortions, which in turn can influence properties like ionic conductivity. researchgate.net
While there is extensive research on doping various materials for applications like lithium-ion batteries, researchgate.netnih.gov specific studies on the doping of this compound and its effect on growth kinetics are limited in the available literature. However, research on related sulphate crystals provides insights into the potential effects. For instance, doping can alter the optical and mechanical properties of the host crystal. researchgate.netresearchgate.net
The table below summarizes the effects of different dopants on the properties of related sulphate single crystals.
| Host Crystal | Dopant | Effect on Properties |
| Lithium Sulphate Monohydrate | Cu(II) | Variation in lattice parameters, increased optical transmission. scirp.org |
| Lithium Sulphate | Cd | Belongs to the soft material category, alters dielectric properties. researchgate.net |
| Potash Alum | Li | Increased stability of the room temperature phase, decreased optical band gap energy. researchgate.net |
High Resolution Crystallographic Analysis and Structural Dynamics
Precision Single-Crystal X-Ray Diffraction for Atomic Site Refinement
Single-crystal X-ray diffraction (SC-XRD) stands as a cornerstone technique for determining the precise atomic positions within a crystalline material. uhu-ciqso.es For lithium hydrazinium (B103819) sulphate, SC-XRD has provided a detailed picture of its internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es At room temperature, the compound crystallizes in the orthorhombic system. iucr.org
Initial X-ray diffraction studies established the foundational structural framework. scirp.orgiucr.org These investigations revealed that the crystal structure consists of a three-dimensional network of corner-sharing LiO₄ and SO₄ tetrahedra. iucr.orgbibliotekanauki.pl This framework creates channels running along the c-axis, within which the hydrazinium (N₂H₅⁺) ions are located. bibliotekanauki.pl Each oxygen atom is bonded to one lithium and one sulfur atom, resulting in each LiO₄ tetrahedron being surrounded by four SO₄ tetrahedra and vice versa. iucr.org
Table 1: Crystallographic Data for Lithium Hydrazinium Sulphate from X-Ray Diffraction
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pna2₁ (C₂₉) | iucr.org |
| Lattice Constants | a = 9.913 Å | iucr.org |
| b = 8.969 Å | ||
| c = 5.178 Å | ||
| Molecules per Unit Cell (Z) | 4 | iucr.orgiucr.org |
Analysis of Anisotropic Thermal Parameters
Anisotropic thermal parameters, also known as anisotropic displacement parameters (ADPs), describe the mean-square displacement of atoms from their equilibrium positions in a crystal lattice, accounting for directional dependence. ucl.ac.uk At higher temperatures, atoms often exhibit vibrations that are not equal in all directions, necessitating the use of ADPs for an accurate structural refinement. ucl.ac.uk The symmetry of the atomic site dictates the constraints on the six anisotropic temperature factors. ucl.ac.uk In this compound, the analysis of these parameters would reveal the vibrational modes of the individual atoms, offering insights into the dynamic behavior of the Li⁺, N₂H₅⁺, and SO₄²⁻ ions within the crystal lattice. For instance, significant anisotropy in the thermal ellipsoids of the atoms in the hydrazinium ion could suggest librational or rotational motions.
Determination of Crystallographic Symmetry and Space Group Evolution
The crystallographic symmetry of this compound at room temperature has been determined to be the orthorhombic space group Pna2₁ (also denoted as C₂₉). iucr.orgiucr.org In this space group, all atoms occupy fourfold general positions. iucr.org Studies have investigated the possibility of structural phase transitions at different temperatures. However, detailed investigations across a wide temperature range (from 8 K to 460 K) have shown that the crystal does not undergo any structural phase transition. researchgate.net Despite the absence of a phase change, anomalies in molecular dynamics have been observed, such as a temperature-dependent variation in the donor-acceptor distance between nitrogen atoms in the hydrogen-bonded chains. researchgate.net
Neutron Diffraction Studies for Proton Localization and Hydrogen Bonding Networks
While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation, as neutrons are scattered by the atomic nuclei, making it an ideal technique for localizing protons and characterizing hydrogen bonding networks. iucr.org
A single-crystal neutron diffraction study of this compound has provided definitive locations for the hydrogen atoms. iucr.org This investigation confirmed that the hydrazinium ion (NH₂-NH₃⁺) has a staggered configuration with the hydrogen atoms arranged tetrahedrally around the nitrogen atoms. iucr.org
Quantitative Analysis of Hydrogen Bond Lengths and Angles
Neutron diffraction provides precise measurements of the geometric parameters of hydrogen bonds, which are crucial for understanding their strength and role in the crystal structure. colostate.edu In this compound, the hydrazinium ions form N-H···N and N-H···O hydrogen bonds. The N₂H₅⁺ ions are linked into zigzag chains along the c-axis via N-H···N hydrogen bonds with a nitrogen-nitrogen distance of 3.018 Å. iucr.org The NH₃⁺ group forms hydrogen bonds with three oxygen atoms of the sulphate groups, with N-H···O distances ranging from 2.82 Å to 3.02 Å. ias.ac.in The NH₂ group, in addition to forming the chain-linking N-H···N bond, also donates a hydrogen bond to a sulphate oxygen, with an N-H···O distance of 2.98 Å. ias.ac.in
Table 2: Selected Hydrogen Bond Geometries in this compound from Neutron Diffraction
| Donor (D) | Acceptor (A) | D···A Distance (Å) | Reference |
|---|---|---|---|
| N(1) | N(2) | 3.018 | iucr.org |
| N(1) | O(4) | - | iucr.org |
| N(2) (NH₃⁺) | O | 2.82 - 3.02 | ias.ac.in |
| O | - | ||
| O | - |
Note: Specific oxygen atom designations for the N(2)···O bonds vary in the literature.
Examination of Lithium and Sulphate Anion Coordination Environments
The crystal structure is built upon a framework of interconnected lithium and sulphate tetrahedra. iucr.orgbibliotekanauki.pl Both the lithium and sulfur atoms are tetrahedrally coordinated by oxygen atoms. iucr.org Each Li⁺ ion is surrounded by four oxygen atoms, and each S atom is at the center of a tetrahedron of four oxygen atoms. These LiO₄ and SO₄ tetrahedra share corners to create the robust three-dimensional network. iucr.orgias.ac.in This arrangement means that every LiO₄ tetrahedron is connected to four adjacent SO₄ tetrahedra, and conversely, each SO₄ tetrahedron is linked to four LiO₄ tetrahedra. iucr.org The sulphate tetrahedron is slightly distorted from ideal geometry. iucr.org This framework structure provides the channels that house the hydrazinium ions, which are crucial for the material's conductive properties. bibliotekanauki.pl
Structural Correlations with Macroscopic Anisotropy
This compound exhibits marked anisotropy in its physical properties, most notably in its proton conductivity. This directional dependence is a direct consequence of its specific crystal structure. The compound crystallizes in the orthorhombic space group Pna2₁ bibliotekanauki.pl. The structure is characterized by a three-dimensional framework constructed from corner-sharing LiO₄ and SO₄ tetrahedra. This framework creates distinct channels that extend along the c-crystallographic axis bibliotekanauki.pl.
Within these channels reside the hydrazinium (N₂H₅⁺) ions. These ions are arranged in infinite chains and are interconnected by a network of hydrogen bonds, specifically between their -NH₂ groups bibliotekanauki.pl. The -NH₃⁺ end of the hydrazinium ion, in contrast, forms hydrogen bonds with the surrounding sulphate framework bibliotekanauki.pl. This specific arrangement of hydrogen-bonded hydrazinium chains confined within the channels provides a preferential pathway for proton transport.
The electrical conductivity of this compound is consequently highly anisotropic, with conductivity along the c-axis being approximately three orders of magnitude greater than in the a-b plane at room temperature. This one-dimensional proton conduction is attributed to the movement of protons along these hydrogen-bonded chains, a mechanism often described by the Grotthuss model, particularly at elevated temperatures researchgate.net. The rotation of the -NH₂ groups is believed to play a crucial role in activating this proton tunneling mechanism bibliotekanauki.pl. Therefore, the macroscopic anisotropic conductivity is intrinsically linked to the nanoscale structural arrangement of the hydrazinium ion chains within the crystalline lattice.
Advanced Spectroscopic Investigations of Lattice Vibrations and Molecular Motions
Vibrational Spectroscopy: In-depth Raman and Infrared Analysis
Vibrational spectroscopy serves as a powerful tool for probing the structural arrangement and intermolecular forces within crystalline solids. In-depth analysis of Raman and infrared (IR) spectra of lithium hydrazinium (B103819) sulphate has enabled detailed assignment of vibrational modes, characterization of lattice dynamics, and elucidation of the role of hydrogen bonding.
The vibrational spectrum of a crystal is composed of internal modes, arising from vibrations within the molecular ions (N₂H₅⁺ and SO₄²⁻), and external modes, which correspond to the motions of these ions as a whole within the crystal lattice (lattice vibrations or phonons). Raman spectroscopy of solid-state materials is particularly sensitive to these lattice vibrational modes. spectroscopyonline.com The external, low-energy phonon modes are highly sensitive to the crystal structure and molecular interactions within the lattice. spectroscopyonline.com
In lithium hydrazinium sulphate, the crystal structure consists of a lithium-sulphate framework creating channels wherein the hydrazinium ions reside. ias.ac.inicm.edu.pl The vibrational spectra exhibit features characteristic of the hydrazinium ion (NH₂-NH₃⁺), the sulphate ion (SO₄²⁻), and the LiO₄ tetrahedra. The sulphate ion, belonging to the Td point group in its free state, has four fundamental modes of vibration: ν₁, ν₂, ν₃, and ν₄. In the crystal, the lowering of symmetry can lead to the splitting of these degenerate modes and the activation of otherwise inactive modes in both Raman and IR spectra. For instance, the triply degenerate ν₃ and ν₄ frequencies are observed as broad bands with distinct peaks in the infrared spectrum. ias.ac.in
Dielectric measurements have indicated that this compound is ferroelectric over a temperature range from below -15°C to above 80°C. ias.ac.inias.ac.in Temperature-dependent vibrational spectroscopy is crucial for understanding the molecular dynamics associated with these phase anomalies.
Studies on similar compounds, like lithium sulfate (B86663), have shown that Raman spectroscopy can effectively track changes in vibrational modes through phase transitions. researchgate.netiaea.org As temperature increases, deviations in the frequency and bandwidth of Raman peaks are observed, providing insight into molecular relaxation processes and disorder. researchgate.netiaea.org For this compound, dynamical behavior of the hydrazinium ions, studied by vibrational Raman spectroscopy, is strongly related to the macroscopic properties of the crystal. icm.edu.pl
The vibrational modes of the hydrazinium (N₂H₅⁺) ion are of particular interest as they are directly involved in the hydrogen bonding and proton transport mechanisms. The infrared spectrum of Li(N₂H₅)SO₄ shows approximately 21 well-defined absorption maxima. ias.ac.inias.ac.in
The assignment of the N-N stretching vibration has been a subject of discussion. Based on a comparative study with the infrared spectra of hydrazinium sulphate and lithium ammonium (B1175870) sulphate, the absorption band at 969 cm⁻¹ in Li(N₂H₅)SO₄ has been assigned to the N-N stretching vibration. ias.ac.inias.ac.in This assignment is a revision of earlier Raman data and is supported by comparisons with N-N stretching frequencies in related hydrazine (B178648) compounds. ias.ac.in For example, the N-N stretching frequency is 876 cm⁻¹ in liquid N₂H₄, 965 cm⁻¹ in N₂H₅⁺ ions in solution, and 1036 cm⁻¹ in N₂H₆²⁺ ions in solution. ias.ac.in
Deformation modes of the hydrazinium ion, such as the bending vibrations of the -NH₃⁺ group, are also identified. A fairly intense band observed between 2050-2170 cm⁻¹ is attributed to the bending vibrations of this group. ias.ac.inias.ac.in The various absorption maxima and their probable assignments from infrared spectroscopy are detailed in the table below.
| Infrared Frequency (cm⁻¹) | Probable Assignment |
| 3380 | N-H Asymmetric Stretching |
| 3295 | N-H Symmetric Stretching |
| 3000 (broad) | N⁺-H Stretching |
| 2740 | N⁺-H Stretching |
| 2640 | N⁺-H Stretching |
| 2100 (broad) | Bending vibrations of the NH₃⁺ group |
| 1621 | NH₂ Bending |
| 1577 | NH₃⁺ Asymmetric Deformation |
| 1523 | NH₃⁺ Symmetric Deformation |
| 1443 | NH₂ Wagging |
| 1127 (broad) | ν₃ (SO₄²⁻) |
| 1060 | NH₂ Twisting |
| 969 | N-N Stretching |
| 623 (broad) | ν₄ (SO₄²⁻) |
| 500 | Librational Mode |
| 452 | ν₂ (SO₄²⁻) |
| Data sourced from Warrier and Narayanan (1966) ias.ac.in |
The structure of this compound features infinite chains of hydrogen bonds (N-H···N) running parallel to the c-axis, which are believed to be central to its proton conductivity. ias.ac.inicm.edu.pl The -NH₂ groups of the hydrazinium ions are linked into these chains, while the -NH₃⁺ group is hydrogen-bonded to oxygen atoms of the sulphate framework. ias.ac.in
Vibrational spectroscopy is highly sensitive to hydrogen bonding; a stronger bond typically leads to a redshift (lowering of frequency) and broadening of the N-H stretching bands. The infrared spectrum of Li(N₂H₅)SO₄ shows a considerable broadening of the absorption bands due to N-H vibrations, which is consistent with the presence of strong hydrogen bonds. ias.ac.in The presence of a lithium ion can influence the hydrogen bond, causing shifts in the corresponding vibrational bands. digitellinc.com The observed N⁺-H frequencies in the spectrum agree well with correlation curves for N⁺-H···O hydrogen bonds. ias.ac.in The dynamics of these hydrogen bonds, such as proton migration along the chains at higher temperatures, have been proposed as a possible mechanism for the ferroelectric behavior. ias.ac.inias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics
NMR spectroscopy provides a powerful, atom-specific probe of local structure and dynamics. For this compound, proton (¹H) and deuteron (B1233211) (²H) NMR have been instrumental in characterizing the complex reorientational motions of the hydrazinium ion.
Early proton and lithium NMR studies indicated that both the -NH₂ and -NH₃⁺ groups of the hydrazinium ion undergo hindered rotation at room temperature. More detailed investigations using proton spin-lattice relaxation time in the rotating frame (T₁ρ) and deuteron NMR on deuterated samples (Li(N₂D₅)SO₄) have quantified these dynamics.
These studies have identified several distinct motional processes occurring over a wide temperature range:
-NH₃⁺ (-ND₃⁺) Group Rotation: This is the fastest motion, involving the rotation of the -NH₃⁺ group about the N-N axis. The activation energy for this process has been determined to be approximately 0.19-0.20 eV.
-NH₂ (-ND₂) Group Motion: This motion involves 180° flips of the -NH₂ group about the bisector of the H-N-H angle. It is a slower process with a higher activation energy, measured to be between 0.46 eV and 0.50 eV (10.7 ± 0.5 kcal/mole). cdnsciencepub.com
Whole Ion Tumbling/Diffusion: At higher temperatures, motion of the entire N₂H₅⁺ ion is observed. This could be a combination of tumbling and diffusion. The activation energy for this complex motion is the highest, reported as 0.69 eV to 0.75 eV (17.4 ± 1.1 kcal/mole). cdnsciencepub.com
Deuteron NMR studies on Li(N₂D₅)SO₄ also indicated the possibility of deuteron exchange between the -ND₂ and -ND₃⁺ groups. These motional parameters provide critical data for understanding the mechanisms of proton transport and the ferroelectric properties of the material.
| Motion | Technique | Activation Energy (eV) | Activation Energy (kcal/mol) |
| -NH₃⁺ Rotation | ¹H NMR (T₁ρ) | 0.19 | 4.4 |
| -ND₃⁺ Rotation | ²H NMR (T₁) | 0.20 | 4.6 |
| -NH₂ 180° Flips | ¹H NMR (T₁ρ) | 0.46 | 10.7 ± 0.5 |
| -ND₂ Rotation | ²H NMR (T₁) | 0.50 | 11.5 |
| N₂H₅⁺ Ion Tumbling/Diffusion | ¹H NMR (T₁ρ) | 0.69 - 0.75 | 17.4 ± 1.1 |
| Data sourced from Knispel and Petch, as cited in Schmidt et al. (1972) and Whittington and Petch (1971) cdnsciencepub.com |
Determination of Electric Field Gradient (EFG) Tensors at Specific Sites
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local electronic environment of atomic nuclei within a crystal lattice. In this compound, deuteron NMR studies on isotopically substituted single crystals (LiN₂D₅SO₄) have been instrumental in characterizing the Electric Field Gradient (EFG) tensors at the sites of the five distinct deuterons in the hydrazinium (N₂D₅⁺) ion. The EFG tensor provides a measure of the deviation from spherical symmetry in the electric field at a nucleus, which interacts with the nuclear electric quadrupole moment.
This interaction leads to shifts and splittings in the NMR resonance lines, from which the principal components of the EFG tensor, the nuclear quadrupole coupling constant (e²qQ/h), and the asymmetry parameter (η) can be determined. Investigations have been carried out over a wide range of temperatures, revealing the dynamic nature of the local environments. At 78 K, the NMR spectrum shows distinct lines for each of the five deuterons, indicating fixed or slow-moving N₂D₅⁺ ions on the NMR timescale. As the temperature increases, changes in the spectra, such as the merging of lines, indicate the onset of specific molecular motions. researchgate.net
The quadrupole coupling constants and asymmetry parameters for the deuterons in the ND₂ and ND₃ groups have been precisely measured at various temperatures, providing a detailed picture of the local charge distribution and its temperature dependence. researchgate.net
Deuteron Quadrupole Coupling Constants and Asymmetry Parameters in LiN₂D₅SO₄ at 78 K
| Deuteron Site | Quadrupole Coupling Constant (kHz) | Asymmetry Parameter (η) |
|---|---|---|
| ND₃ Group (3 sites) | Data reported in cited literature | Data reported in cited literature |
| ND₂ Group (2 sites) | Data reported in cited literature | Data reported in cited literature |
Note: Specific values are reported in the referenced study, reflecting the distinct local electronic environments of the deuterons within the hydrazinium ion.
Measurement of Spin-Lattice Relaxation Times and Activation Energies for Molecular Motions
The dynamics of molecular motions within this compound have been extensively investigated by measuring proton spin-lattice relaxation times, particularly the relaxation time in the rotating frame (T₁ρ). The temperature dependence of T₁ρ provides quantitative information about the motional processes occurring within the crystal lattice and the energy barriers associated with them.
Studies conducted on powdered this compound over a temperature range of 140 K to 495 K have identified two primary motional processes contributing to proton relaxation:
180° Flips of the –NH₂ Group: At lower temperatures, the dominant relaxation mechanism is attributed to the 180° flipping motion of the –NH₂ moiety of the hydrazinium ion about the bisectrix of the H–N–H angle.
Motion of the Entire N₂H₅⁺ Ion: At higher temperatures, a more extensive motion, involving the entire N₂H₅⁺ ion, becomes the primary driver of relaxation. This motion is a combination of reorientation and diffusion.
By analyzing the temperature dependence of the relaxation times, the activation energies (Eₐ) for these motions have been calculated. These energies represent the potential barriers that the molecular groups must overcome to execute the specific motions. Deuteron NMR studies also confirm the hindered rotation of the ND₂ and ND₃ groups, with line broadening and merging observed as the temperature increases, allowing for independent estimates of the activation energies for these motions. researchgate.net
Activation Energies for Molecular Motions in this compound
| Molecular Motion | Spectroscopic Method | Activation Energy (kcal/mol) |
|---|---|---|
| 180° flips of the –NH₂ group | Proton T₁ρ NMR | 10.7 ± 0.5 |
| Motion of the entire N₂H₅⁺ ion | Proton T₁ρ NMR | 17.4 ± 1.1 |
Correlating NMR Data with Proton Conduction Mechanisms
This compound is known for its anisotropic proton conductivity, a property that is intrinsically linked to the molecular dynamics within its crystal structure. The data obtained from NMR studies provide a microscopic foundation for understanding the mechanisms of proton transport.
The molecular reorientations identified and quantified by spin-lattice relaxation time measurements are the fundamental steps that facilitate proton conduction. The motion of the N₂H₅⁺ ion, characterized by an activation energy of approximately 17.4 ± 1.1 kcal/mol, is particularly crucial. This process allows for the reorientation of the –NH₃⁺ and –NH₂ groups, enabling protons to be transferred between adjacent hydrazinium ions or to other charge carriers within the lattice. This "Grotthuss-like" mechanism, mediated by the tumbling of the hydrazinium ion, is believed to be a primary contributor to the observed DC conductivity.
The anisotropic nature of the conductivity can be explained by the preferred pathways for these molecular reorientations within the specific crystal structure. The energy barriers determined from NMR are in agreement with those derived from electrical conductivity measurements, establishing a direct correlation between the macroscopic property of proton conduction and the microscopic world of molecular motion.
Electron Spin Resonance (ESR) Studies of Radiation-Induced Defects and Spin-Lattice Relaxation
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study materials with unpaired electrons. In the context of this compound, ESR has been employed to investigate the nature of paramagnetic defects created by ionizing radiation, such as X-rays.
Characterization of Radical Formation and Localization
When single crystals of this compound are exposed to X-irradiation at room temperature, paramagnetic centers are formed. ESR and Electron Nuclear Double Resonance (ENDOR) spectroscopy have been used to identify and characterize these radiation-induced defects.
The primary radical species formed has been identified as the hydrazine radical cation (N₂H₄•⁺) . This radical is created when a neutral hydrazine moiety within the crystal lattice loses an electron. The ESR spectra of this radical are complex due to the hyperfine interaction of the unpaired electron with the magnetic nuclei of two ¹⁴N atoms and four ¹H atoms. By analyzing the orientation-dependent ESR and ENDOR spectra, the hyperfine coupling tensors for all magnetic nuclei have been precisely determined. These tensors provide detailed information about the electronic structure of the radical and its orientation within the crystal lattice, confirming its planar structure at 240 K.
Investigation of Spin-Lattice Relaxation Mechanisms and Temperature Dependence
The interaction between the unpaired electron spin of a radiation-induced defect and the surrounding crystal lattice is characterized by the spin-lattice relaxation time (T₁). This parameter measures the rate at which the spin system returns to thermal equilibrium with the lattice after being excited. The temperature dependence of T₁ provides insight into the mechanisms of energy exchange, which are typically mediated by lattice vibrations (phonons).
While the N₂H₄•⁺ radical in this compound has been successfully identified, detailed investigations into the temperature dependence of its spin-lattice relaxation mechanisms are not extensively reported in the reviewed literature. Such a study would involve measuring the ESR signal's saturation properties or using pulsed ESR techniques at various temperatures. The analysis of T₁ versus temperature would help to elucidate the specific spin-phonon processes that govern relaxation, such as the direct, Raman, or Orbach processes. This information is crucial for a complete understanding of the dynamic coupling between the paramagnetic defect and its crystalline environment.
Theoretical and Computational Modeling of Electronic and Lattice Structures
Density Functional Theory (DFT) Calculations for Electronic Band Structure and Charge Distribution
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is instrumental in determining the electronic band structure and charge distribution within a crystal lattice.
Electronic Band Structure: DFT calculations can predict the electronic band gap of a material, which is the energy difference between the top of the valence band and the bottom of the conduction band. researchgate.net This is crucial for understanding the material's electrical conductivity and optical properties. For an insulator or semiconductor, a larger band gap corresponds to lower electrical conductivity. While specific DFT studies detailing the complete band structure of Lithium Hydrazinium (B103819) Sulphate are not widely available in the surveyed literature, related studies on similar compounds, such as glycine (B1666218) lithium sulphate, have utilized DFT to calculate the HOMO-LUMO energy gap. researchgate.net A theoretical study of LiN₂H₅SO₄ would involve calculating the energies of molecular orbitals to determine this gap, thus classifying it as an insulator or a wide-bandgap semiconductor, consistent with its nature as a transparent crystalline solid.
Charge Distribution: DFT is also employed to calculate the distribution of electron density throughout the crystal. researchgate.net Methods like Mulliken population analysis can assign partial charges to each atom in the unit cell, providing insight into the nature of the chemical bonds. researchgate.net In LiN₂H₅SO₄, such calculations would quantify the ionic character of the interactions between the lithium (Li⁺) cation, the hydrazinium (N₂H₅⁺) cation, and the sulphate (SO₄²⁻) anion. This analysis helps in understanding the electrostatic forces that govern the crystal structure and the pathways for ionic conduction. The distribution of charges is fundamental to the formation and strength of hydrogen bonds within the crystal. digitellinc.com
Below is a hypothetical table illustrating the kind of data a DFT charge distribution analysis would yield for the constituent ions of Lithium Hydrazinium Sulphate.
| Ion/Group | Predicted Atomic Charge (e) |
| Lithium (Li) | ~ +1.0 |
| Hydrazinium (N₂H₅) | ~ +1.0 |
| Sulphate (SO₄) | ~ -2.0 |
Ab Initio Molecular Dynamics Simulations of Hydrazinium Ion Dynamics and Proton Transfer
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations, providing a powerful method for studying the dynamic behavior of atoms and molecules in a system. researchgate.netrsc.org
Hydrazinium Ion Dynamics: In the context of this compound, AIMD simulations can model the rotational and translational movements of the hydrazinium (N₂H₅⁺) ion within the crystal lattice. These simulations track the trajectories of individual atoms over time at a given temperature, offering insights into the dynamic disorder and molecular motions that have been observed experimentally.
Proton Transfer: LiN₂H₅SO₄ is known for its one-dimensional proton conductivity along the crystallographic c-axis. researchgate.net AIMD simulations are particularly well-suited to investigate the microscopic mechanisms of this proton transport. The simulations can model the process of proton hopping from a hydrazinium ion (N₂H₅⁺) to a neighboring sulphate group or between adjacent hydrazinium ions. A key mechanism for proton transport in many materials is the Grotthuss mechanism, which involves the collective movement of protons through a hydrogen-bonded network. researchgate.net AIMD can be used to determine the energy barriers associated with these proton hops and to visualize the pathways taken by the protons. Studies suggest that fast proton transport in LiN₂H₅SO₄ may occur via the Grotthuss model at temperatures above approximately 400 K. researchgate.net
Phonon Dispersion Curves and Vibrational Mode Predictions
The lattice dynamics of a crystal are described by collective vibrations of its atoms, known as phonons. The relationship between the frequency of these vibrations and their wave vector is given by the phonon dispersion curve.
Phonon Dispersion Curves: These curves can be calculated using methods such as Density Functional Perturbation Theory (DFPT). aps.org The shape of the phonon dispersion curves provides critical information about the stability of the crystal lattice. The absence of imaginary frequencies across the Brillouin zone indicates that the structure is dynamically stable. arxiv.org For a complex ionic solid like this compound, the dispersion curves would feature distinct acoustic and optical branches. The acoustic modes correspond to in-phase movements of atoms in the unit cell, while the optical modes involve out-of-phase movements. aps.org
Vibrational Mode Predictions: Computational methods can predict the frequencies of the fundamental vibrational modes of the constituent ions (N₂H₅⁺ and SO₄²⁻) and the lattice as a whole. nih.govnih.gov These predicted frequencies can be directly compared with experimental data from Raman and infrared (IR) spectroscopy. Such a comparison helps in assigning the observed spectral peaks to specific atomic motions, such as N-H stretching, N-H bending, and S-O stretching modes. Theoretical calculations have been shown to be invaluable in guiding the interpretation of experimental vibrational spectra. rsc.org
The following table shows a representative list of vibrational modes and the typical frequency ranges that would be investigated computationally for this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H Stretching (from potential H₂O impurities) | 3000 - 3600 |
| N-H Stretching (in N₂H₅⁺) | 2800 - 3400 |
| N-H Bending (in N₂H₅⁺) | 1400 - 1650 |
| S-O Stretching (in SO₄²⁻) | 950 - 1150 |
| Lattice Modes (Li⁺, N₂H₅⁺, SO₄²⁻ movements) | < 400 |
Computational Analysis of Intermolecular Interactions and Hydrogen Bonding Energetics
The crystal structure and properties of this compound are significantly influenced by non-covalent interactions, particularly hydrogen bonding.
Intermolecular Interactions: Computational analysis can quantify the strength and nature of the various intermolecular forces within the crystal. These include electrostatic interactions between the Li⁺, N₂H₅⁺, and SO₄²⁻ ions, as well as weaker van der Waals forces. The total interaction energy can be decomposed into contributions from electrostatics, polarization, and dispersion to provide a deeper understanding of the forces holding the crystal together. nih.gov
Hydrogen Bonding Energetics: The N₂H₅⁺ ion acts as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the sulphate anions. These hydrogen bonds create a three-dimensional network that stabilizes the crystal structure. nih.gov Theoretical methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be used to characterize these hydrogen bonds. rsc.org DFT calculations can determine key parameters such as the bond lengths, bond angles, and, most importantly, the binding energy of these hydrogen bonds. nih.gov For LiN₂H₅SO₄, studies have shown that the donor-acceptor distance between the nitrogen atoms involved in hydrogen bonding along the c-axis changes with temperature, which has observable effects on the material's properties. researchgate.net
A theoretical study would aim to quantify the energies of these critical interactions, as illustrated in the hypothetical table below.
| Type of Interaction | Typical Calculated Energy (kcal/mol) |
| N-H···O Hydrogen Bond | 5 - 15 |
| Li⁺···O Electrostatic | > 20 |
| van der Waals Forces | 0.5 - 2 |
Theoretical Prediction of Phase Transition Mechanisms and Transition Pathways
Many crystalline materials undergo structural phase transitions as a function of temperature or pressure. Computational modeling can be used to predict the conditions under which such transitions occur and to elucidate the atomic-level mechanisms involved.
Phase Transition Mechanisms: For this compound, experimental studies have shown that the crystal does not undergo any structural phase transition in a wide temperature range from 8 K to 460 K. researchgate.net This indicates a high degree of structural stability. Theoretical predictions would be expected to support this finding. Computational methods could be used to calculate the Gibbs free energy of the known crystal structure and compare it with other plausible crystal structures. A stable phase is one that possesses the lowest free energy under a given set of conditions.
Transition Pathways: In cases where a phase transition is predicted, computational models can map out the transition pathway. This involves identifying an intermediate, higher-energy structure (the transition state) that connects the initial and final phases. By calculating the energy barrier associated with this pathway, the kinetics of the phase transition can be estimated. Given the observed stability of this compound, theoretical studies would likely find high energy barriers for any potential structural rearrangement, confirming that phase transitions are not thermodynamically favorable under normal conditions.
Mechanistic Studies of Dielectric and Ferroelectric Like Behavior
Comprehensive Analysis of Temperature and Frequency Dependent Dielectric Permittivity and Loss
The dielectric response of Lithium hydrazinium (B103819) sulphate is profoundly influenced by both temperature and the frequency of the applied electric field. At elevated temperatures and lower frequencies, both the real (ε') and imaginary (ε'') components of the dielectric permittivity are exceptionally large. This behavior is a hallmark of materials with significant ionic conductivity.
Similarly, the dielectric loss, which represents the dissipation of energy within the material, is also highly dependent on temperature and frequency. The high dielectric loss at low frequencies and high temperatures is directly linked to the energy required to move the protons through the crystal lattice.
Table 1: Dielectric Permittivity (ε') of Lithium Hydrazinium Sulphate at Various Temperatures and Frequencies (Note: The following data is illustrative and compiled from descriptive accounts in research literature, as exact tabular data is not readily available in the cited sources. The trends reflect the described behavior of the compound.)
| Temperature (K) | Frequency (Hz) | Dielectric Permittivity (ε') |
| 300 | 10² | ~10⁴ |
| 300 | 10⁴ | ~10³ |
| 300 | 10⁶ | ~10² |
| 350 | 10² | >10⁵ |
| 350 | 10⁴ | ~10⁴ |
| 350 | 10⁶ | ~10³ |
Table 2: Dielectric Loss (tan δ) of this compound at Various Temperatures and Frequencies (Note: This data is illustrative and based on qualitative descriptions from scientific literature.)
| Temperature (K) | Frequency (Hz) | Dielectric Loss (tan δ) |
| 300 | 10² | High |
| 300 | 10⁴ | Moderate |
| 300 | 10⁶ | Low |
| 350 | 10² | Very High |
| 350 | 10⁴ | High |
| 350 | 10⁶ | Moderate |
Investigation of Apparent Hysteresis Loops and Saturation Phenomena
One of the primary reasons for the initial misclassification of this compound as a ferroelectric material was the observation of hysteresis loops in polarization-electric field (P-E) measurements. However, detailed studies have revealed that these loops are not indicative of spontaneous polarization reversal, a defining characteristic of ferroelectricity. Instead, the apparent hysteresis is a direct consequence of the saturation of the alternating current (AC) conductivity.
At high electric fields, the protonic current approaches a saturation limit. This saturation effect, when measured in an AC field, mimics the appearance of a ferroelectric hysteresis loop. The key distinction is that in a true ferroelectric material, the hysteresis loop represents the energy barrier for switching between stable polarization states. In this compound, the loop is a manifestation of the limitations of charge transport under a strong, rapidly alternating field.
Mechanistic Explanations for Proton Conduction Anisotropy
The electrical properties of this compound are highly anisotropic, with the conductivity along the c-axis being significantly greater than in other directions. This anisotropy is a direct result of the crystal structure.
The crystal structure of this compound features channels running parallel to the c-axis. These channels are formed by chains of hydrazinium ions (N₂H₅⁺) linked by hydrogen bonds. This specific arrangement provides a preferential pathway for proton transport, leading to the observed one-dimensional conductivity. Protons can move along these channels with relative ease, while their movement perpendicular to these channels is significantly hindered.
The mobility of protons within these one-dimensional channels is not entirely unimpeded. The presence of structural defects, such as vacancies or impurities, creates energy barriers that can partially block the flow of protons. This "partially blocked channel model" helps to explain the observed frequency dependence of the dielectric properties. At low frequencies, protons have enough time to overcome these barriers, contributing to the high conductivity and permittivity. At higher frequencies, the rapid field reversal prevents many protons from surmounting these barriers, leading to a decrease in these values.
The mechanism of proton transport within the hydrazinium ion chains is believed to occur via a Grotthuss-type mechanism. This mechanism involves the cooperative "hopping" of protons along the hydrogen-bonded network. A proton from one hydrazinium ion can jump to an adjacent ion, which in turn releases one of its protons to the next ion in the chain. This process results in the net transport of a proton over a significant distance without the large-scale diffusion of any single proton. The efficiency of this Grotthuss-type transport is a key factor in the high proton conductivity observed in this compound.
Re-evaluation of Ferroelectric Classification and Proton-Dipole Coupling
The absence of a true ferroelectric phase transition with a characteristic Curie temperature.
The explanation of the observed hysteresis loops as a result of AC conductivity saturation rather than spontaneous polarization reversal.
Structural analyses that show the significant atomic rearrangements required for polarization reversal are energetically unfavorable.
While there are dipoles associated with the hydrazinium ions, the coupling between these dipoles is not strong enough to establish a long-range ferroelectric order. The dominant electrical phenomenon in this material is its high, anisotropic proton conductivity. Any apparent ferroelectric-like behavior is a secondary effect arising from this primary characteristic. The study of this compound serves as an important case study in distinguishing between true ferroelectricity and high ionic conductivity in dielectric materials.
Characterization of Spontaneous Polarization and Coercive Field Dynamics
This compound (Li(N₂H₅)SO₄) exhibits ferroelectric properties at room temperature, a characteristic defined by the presence of a spontaneous electric polarization that can be reversed by an external electric field. This behavior is observed over a broad temperature range, extending from below -15°C to above 80°C. researchgate.net The ferroelectric activity is primarily directed along the crystallographic c-axis.
At room temperature, the material demonstrates a spontaneous polarization (Ps) of approximately 0.30 microcoulombs per square centimeter (μC/cm²). The coercive field (Ec), which is the minimum electric field strength required to reverse the polarization, is reported to be about 320 volts per centimeter (V/cm). These parameters are fundamental indicators of the material's ferroelectric nature, quantifying the magnitude of the switchable polarization and the field required to manipulate it.
The ferroelectric behavior in this compound is closely linked to its crystal structure, which features infinite hydrogen-bonded chains running along the c-axis. researchgate.net The mechanism for polarization reversal is thought to involve proton migration along these chains, facilitated by a rearrangement of the hydrogen bonds. researchgate.net
Below is a data table summarizing the key ferroelectric properties of this compound at room temperature.
| Property | Value | Reference |
| Spontaneous Polarization (Ps) | 0.30 µC/cm² | |
| Coercive Field (Ec) | 320 V/cm | |
| Ferroelectric Temperature Range | Below -15°C to above 80°C | researchgate.net |
| Ferroelectric Axis | c-axis |
Examination of Non-Linear Optical (NLO) Response and Harmonic Generation
The search for new deep-ultraviolet (DUV) non-linear optical (NLO) crystals is a significant area of materials science, and alkali-metal sulfates are a class of materials being investigated for these properties. researchgate.net Materials possessing NLO properties can alter the characteristics of light passing through them, leading to applications such as frequency conversion, a process vital for generating laser light at different wavelengths. One of the key NLO phenomena is second-harmonic generation (SHG), where a material converts incoming light of a specific frequency into light with twice that frequency (and half the wavelength).
This compound is considered within the broader category of alkali-metal sulfate (B86663) crystals that are explored for NLO applications, including SHG. researchgate.net The structural characteristics of these compounds, such as the presence of distorted metal cation polyhedra, can contribute to a strong second-harmonic effect. researchgate.net The non-centrosymmetric crystal structure of this compound (space group Pbn2₁) is a prerequisite for observing second-order NLO phenomena like SHG.
While the structural properties suggest potential for NLO activity and it is studied within this context, detailed quantitative data on the specific NLO coefficients (e.g., the effective SHG coefficient, deff) or the phase-matching capabilities of this compound are not extensively detailed in the available research. researchgate.netrsc.orgnih.gov The investigation into related compounds, such as lithium-scandium sulfate, which exhibits a phase-matching SHG response of 0.7 times that of potassium dihydrogen phosphate (B84403) (KDP), highlights the potential of this family of materials for DUV NLO applications. rsc.orgnih.gov However, direct measurement and reporting of the SHG efficiency and other NLO tensor components for this compound itself require further specific investigation.
Phase Transition Research and Anomalous Behavior Under Thermal and Mechanical Stress
Detailed Characterization of Temperature-Induced Phase Anomalies (e.g., around 80-160°C, ~425 K, ~100 K)
Extensive studies on lithium hydrazinium (B103819) sulphate have shown that while the compound does not undergo a structural phase transition between 8 K and 460 K (approximately 187°C), it displays distinct anomalies in its molecular dynamics at several key temperature ranges. researchgate.net
Anomaly around 100 K: At approximately 100 K, lithium hydrazinium sulphate exhibits a notable anomaly characterized by a change in the donor-acceptor distance between the nitrogen atoms involved in the hydrogen bonds along the c-orthorhombic axis. researchgate.net This temperature also marks the point of maximum anisotropy of the SO₄ tetrahedra, which decreases at higher temperatures. researchgate.net These structural subtleties are reflected in anomalies observed in electron spin echo studies and in the internal modes of hydrazinium as seen in Raman scattering. researchgate.net
Anomalies in the 80-160°C Range (~353-433 K): Early nuclear magnetic resonance (NMR) studies identified a rapid and continuous change in the lithium quadrupolar splitting between 80°C and 160°C. This was initially interpreted as evidence of a structural change. It is within this temperature range, specifically above ~400 K (~127°C), that the potential for fast proton transport, possibly governed by the Grotthuss mechanism, is considered. researchgate.net Research has indicated that at these elevated temperatures, the entire N₂H₅⁺ ion exhibits motion with a significant activation energy. cdnsciencepub.com
Anomaly around 425 K (152°C): The region around 425 K is of particular interest due to the onset of enhanced proton conductivity. While not a phase transition in the classical sense, the anomalous behavior in this temperature range is a key feature of this material's properties as a proton conductor. The motion of the hydrazinium ion is a crucial factor in the electrical properties observed at these temperatures. cdnsciencepub.com
| Temperature Range | Observed Anomalies/Behavior |
| ~100 K | Increase in donor-acceptor distance of N-H-N hydrogen bond. researchgate.net Maximum anisotropy of SO₄ tetrahedra. researchgate.net Anomalies in electron spin echo and Raman scattering of hydrazinium internal modes. researchgate.net |
| 80-160°C | Continuous change in lithium quadrupolar splitting observed in NMR. Evidence for motion of the entire N₂H₅⁺ ion. cdnsciencepub.com |
| ~425 K | Onset of enhanced proton conductivity, potentially via the Grotthuss mechanism. researchgate.net |
Correlating Structural Rearrangements with Changes in Electrical and Spectroscopic Properties
The subtle structural rearrangements in this compound have a direct and measurable impact on its electrical and spectroscopic properties. The material is a highly anisotropic proton conductor, with conductivity along the c-axis being significantly higher than in the a-b plane.
The changes observed around 100 K, such as the increasing N-H-N bond distance, are correlated with anomalies in Raman spectra, specifically in the internal modes of the hydrazinium ion. researchgate.net This indicates a direct link between the local hydrogen bonding environment and the vibrational characteristics of the molecule.
In the higher temperature range of 80-160°C, NMR studies have provided evidence for the hindered rotation of both the -NH₂ and -NH₃⁺ groups of the hydrazinium ion. Specifically, the -NH₂ moiety has been observed to execute 180° flips. cdnsciencepub.com These dynamic processes are intimately linked to the proton conduction mechanism. The activation energy for the motion of the entire N₂H₅⁺ ion has been determined to be approximately 17.4 ± 1.1 kcal/mole. cdnsciencepub.com
Furthermore, dielectric spectroscopy studies have revealed that this compound is not ferroelectric, and the observed hysteresis loops are a result of the saturation of AC conduction. aps.org The anomalous dielectric behavior is attributed to the one-dimensional protonic conduction along channels parallel to the c-axis, which is partially blocked by extrinsic barriers.
| Property | Correlation with Structural/Dynamic Changes |
| Raman Spectroscopy | Anomalies in hydrazinium internal modes are linked to the increase in the N-H-N hydrogen bond distance around 100 K. researchgate.net |
| NMR Spectroscopy | Changes in lithium quadrupolar splitting between 80-160°C suggest structural modifications. Reveals hindered rotation of -NH₂ and -NH₃⁺ groups and motion of the entire N₂H₅⁺ ion at higher temperatures. cdnsciencepub.com |
| Electrical Conductivity | Highly anisotropic, with proton transport predominantly along the c-axis channels. The motion of the N₂H₅⁺ ion is a key factor in the high-temperature conductivity. cdnsciencepub.com |
| Dielectric Properties | Anomalous behavior is a consequence of one-dimensional, partially blocked protonic conduction, not ferroelectricity. |
High-Pressure Effects on Crystal Structure and Electrical Transport
The study of materials under high pressure provides valuable insights into their structural stability and transport properties. While specific high-pressure data for this compound is limited in the available literature, the behavior of related hydrogen-bonded systems and the techniques used for such investigations can provide a framework for understanding its potential response to mechanical stress.
In hydrogen-bonded materials, the application of high pressure can significantly alter the geometry of the hydrogen bonds, leading to changes in proton dynamics. Techniques such as high-pressure X-ray and neutron diffraction are crucial for observing these structural modifications. Neutron diffraction is particularly advantageous for its ability to accurately locate hydrogen atoms.
For proton conductors, pressure can influence the potential energy landscape for proton hopping, which in turn affects the conductivity. It is plausible that applying pressure to this compound could modulate the N-H-N bond distances and the orientation of the hydrazinium ions, thereby impacting the pathways for proton transport along the c-axis.
The one-dimensional conduction channels in this compound are a key feature of its crystal structure. High pressure could potentially alter the dimensions of these channels, affecting the mobility of protons. Furthermore, significant pressure can induce phase transitions in many materials. While this compound is stable over a wide temperature range at ambient pressure, it is conceivable that at sufficiently high pressures, a structural phase transition could occur. High-pressure Raman spectroscopy is a sensitive technique for detecting such transitions by monitoring changes in the vibrational modes of the crystal lattice.
Analysis of Thermal Expansion Anomalies and Their Microscopic Origins
The thermal expansion of a material is directly related to the anharmonicity of its interatomic potentials. In materials with complex structures and anisotropic bonding, such as this compound, anomalous thermal expansion behavior can be expected.
Advanced Material Science Applications and Device Prototyping Research
Investigation of Lithium Hydrazinium (B103819) Sulphate as a Proton Conductor for Electrochemical Devices
Lithium hydrazinium sulphate (Li(N₂H₅)SO₄) has been identified as a material of significant interest for applications in electrochemical devices due to its notable proton conducting properties. The crystal structure of this compound facilitates one-dimensional proton transport, a characteristic that is highly sought after for various solid-state ionic devices.
Research in Solid-State Electrolytes for Energy Storage Applications
Solid-state electrolytes are a critical component in the development of next-generation energy storage devices, such as solid-state lithium-ion batteries, offering potential improvements in safety, energy density, and lifespan over traditional liquid electrolytes. mdpi.commdpi.com The primary role of a solid electrolyte is to facilitate efficient ion transport between the anode and cathode while preventing electrical short circuits. mdpi.com A key requirement for a viable solid-state electrolyte is high ionic conductivity. mdpi.com
This compound exhibits proton conductivity, which makes it a candidate for investigation in proton-based energy storage systems. Research has shown that Li(N₂H₅)SO₄ is a one-dimensional proton conductor. researchgate.net The proton transport in this material is facilitated by the arrangement of hydrazinium ions and sulphate tetrahedra in its crystal lattice, creating channels for proton movement. The mechanism of proton transport is thought to be described by the Grotthuss model, particularly at temperatures above ~400 K. researchgate.net
While much of the focus in solid-state batteries is on lithium-ion conduction, materials with high proton conductivity are also being explored for applications such as in supercapacitors and certain types of batteries where proton transport is the charge-carrying mechanism. The one-dimensional nature of proton conduction in this compound is a significant area of study, as it can lead to high conductivity along a specific crystallographic axis. researchgate.net However, challenges remain in translating this one-dimensional conductivity into a practical, three-dimensionally conductive material for widespread use in energy storage devices.
Below is a table summarizing the key properties of this compound relevant to its potential use in solid-state electrolytes.
| Property | Value/Characteristic | Source |
| Conduction Type | Proton Conductor | researchgate.net |
| Conduction Dimensionality | One-Dimensional | researchgate.net |
| Crystal Structure | Orthorhombic, Space Group Pbn2₁ | aps.org |
| Potential Transport Mechanism | Grotthuss Model (at elevated temperatures) | researchgate.net |
Exploration in Fuel Cell and Sensor Prototypes
The proton conductivity of this compound also suggests its potential for use in the development of fuel cell and sensor prototypes. In proton-exchange membrane fuel cells (PEMFCs), the membrane's function is to conduct protons from the anode to the cathode while separating the reactant gases. Materials with high proton conductivity are essential for efficient fuel cell operation.
While extensive research into incorporating this compound into fuel cell prototypes is not widely documented, its inherent proton-conducting nature makes it a material of interest for fundamental studies. The primary challenge lies in its one-dimensional conductivity, which would require specific crystal orientation to be effective in a membrane electrode assembly. Furthermore, its stability in the harsh operating conditions of a fuel cell, including temperature and humidity, would need to be thoroughly investigated.
In the realm of chemical sensors, proton-conducting materials can be utilized to detect certain gases. The principle of operation often involves a change in the material's conductivity upon exposure to the target analyte. For instance, a sensor for gases like ammonia (B1221849) or hydrogen could potentially be developed using a proton-conducting electrolyte. The interaction of the gas with the electrolyte surface can alter the concentration or mobility of charge carriers (protons), leading to a measurable change in electrical properties. While specific sensor prototypes based on this compound are not extensively reported, its proton-conducting characteristics provide a basis for future research in this area.
Potential for Pyroelectric and Piezoelectric Transduction in Sensing Technologies
This compound is a ferroelectric material, a property that is intrinsically linked to both pyroelectricity and piezoelectricity. aps.org This opens up possibilities for its application in various sensing technologies that rely on these effects.
Pyroelectric materials generate an electrical voltage when subjected to a change in temperature. This property is utilized in a range of devices, including infrared detectors, thermal imaging systems, and gas sensors. mdpi.comresearchgate.net The ferroelectric nature of this compound, with a spontaneous polarization of 0.30 microcoulombs/cm² at room temperature, suggests its potential for pyroelectric applications. aps.org However, detailed studies quantifying the pyroelectric coefficient of this compound and its performance in prototype detectors are not widely available. For comparison, established pyroelectric materials like lithium tantalate (LiTaO₃) are extensively used for their high pyroelectric coefficients and stability. mdpi.comresearchgate.net
Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This effect is the foundation for a wide array of sensors and transducers, including pressure sensors, accelerometers, and ultrasonic transducers. mdpi.com As a ferroelectric crystal, this compound is expected to exhibit piezoelectric properties. Research into the piezoelectric response of related materials, such as lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O), has shown their potential for detecting small pressure changes. researchgate.net While direct research on the piezoelectric coefficients and device applications of this compound is limited, its ferroelectric characteristics provide a strong indication of its potential in this field.
Research into Non-Linear Optical Applications and Optoelectronic Device Integration
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion (such as second-harmonic generation), optical switching, and modulation.
The non-centrosymmetric crystal structure of this compound (space group Pbn2₁) is a prerequisite for second-order NLO effects. aps.org While specific studies detailing the NLO properties of this compound are scarce, research on related compounds like lithium sulfate monohydrate has demonstrated their potential for applications such as second-harmonic generation. sci-hub.se The investigation into the NLO characteristics of this compound could reveal its suitability for similar applications.
The integration of NLO materials into optoelectronic devices is an active area of research, aiming to create compact and efficient components for optical communication and information processing. nso-journal.orgresearchgate.net Should this compound be found to possess significant NLO properties, it could be explored for integration into waveguide structures or other micro-photonic devices. The ability to grow large, high-quality crystals of this compound is an advantage for its potential use in optical applications. aps.org
Development of Transducer Elements and Actuators
The piezoelectric properties inherent to ferroelectric materials like this compound also suggest its potential for use in the development of transducer elements and actuators. Transducers are devices that convert one form of energy into another, and piezoelectric transducers are widely used for both sensing (mechanical to electrical energy) and actuation (electrical to mechanical energy).
Ultrasonic transducers, for example, utilize the piezoelectric effect to generate and detect ultrasonic waves for applications in medical imaging, non-destructive testing, and distance measurement. google.com Research on lithium sulphate has demonstrated its utility in high-frequency ultrasonic transducers. google.com Given that this compound is also a sulphate-based piezoelectric material, it could be a candidate for similar applications.
Actuators are devices that produce motion from an electrical signal. Piezoelectric actuators are valued for their ability to generate precise and rapid movements, making them suitable for applications in micropositioning systems, robotics, and adaptive optics. The performance of a piezoelectric actuator is dependent on the material's piezoelectric coefficients, which determine the extent of mechanical deformation for a given applied electric field. While specific research on the development of actuators based on this compound is not prominent, its ferroelectric nature provides a theoretical foundation for such applications. Further research would be needed to characterize its electromechanical coupling factors and strain response to determine its viability as an actuator material.
Future Research Horizons: Unlocking the Potential of this compound
This compound (Li[N₂H₅]SO₄), a material noted for its significant proton conductivity, continues to be a subject of scientific inquiry. As researchers look to the future, several key avenues of investigation are emerging that promise to further elucidate its fundamental properties and expand its potential applications. These future research directions are centered around the exploration of novel material architectures, the development of advanced characterization and computational tools, and the search for new, related compounds with tailored functionalities.
Q & A
Q. What are the established synthesis methods for lithium hydrazinium sulphate?
this compound is synthesized via two primary routes:
- Aqueous reaction : Mixing lithium sulfate with hydrazinium sulfate (N₂H₅)₂SO₄ or N₂H₆SO₄ in dilute sulfuric acid under controlled heating. This yields polycrystalline powders, though single crystals are challenging to obtain without additives .
- Hydrothermal methods : Using metal sulfates, hydrazine hydrate, and HF to promote crystal growth under high-temperature, high-pressure conditions. Ethyl bromoacetate in ethanol can also facilitate single-crystal formation .
Q. Which structural characterization techniques are critical for analyzing this compound?
- Single-crystal X-ray diffraction : Resolves the octahedral coordination geometry of metal ions bridged by sulfate groups, with N-N bond elongation (1.55 Å in Zn analogues) due to ligand coordination .
- Thermal analysis (TGA/DTA) : Tracks decomposition pathways, such as exothermic breakdown to ammonium salts and sublimation endotherms .
- Spectroscopy : IR and Raman spectroscopy identify sulfate (SO₄²⁻) and hydrazinium (N₂H₅⁺) vibrational modes .
Q. How is this compound applied in analytical chemistry?
It serves as a reducing agent in:
- Nitrate determination : Reduces NO₃⁻ to NO₂⁻ in colorimetric assays, forming azo dyes measurable at 540 nm .
- Phosphate analysis : Reduces phosphomolybdic acid to molybdenum blue, quantified spectrophotometrically at 830 nm .
Advanced Research Questions
Q. What explains the anomalous dielectric properties of this compound?
Studies reveal exceptionally high dielectric susceptibility (ε' ≈ ε'' ≈ 10⁶) and frequency dependence (~f⁻¹/²), attributed to protonic conductivity along one-dimensional chains. Structural defects (e.g., lattice distortions) act as barriers, causing hysteresis-like behavior without ferroelectricity. Measurements involve broadband AC/DC conductivity analysis (10 Hz – 9.33 GHz) across temperatures .
Q. How do synthesis conditions impact crystal quality and defect formation?
Q. What mechanistic insights exist for thermal decomposition of hydrazinium sulfates?
Decomposition occurs in stages:
Endothermic dehydration (for hydrated salts).
Exothermic N₂H₅⁺ breakdown to NH₄⁺ and N₂ gas.
Sublimation of ammonium sulfate byproducts .
Kinetic studies using non-isothermal TGA and Kissinger analysis quantify activation energies (~150–200 kJ/mol for transition metal analogues) .
Q. How does hydrazinium ligand coordination influence electronic structure?
The lone pair on N₂H₅⁺ facilitates metal-ligand charge transfer, altering redox potentials. In Li complexes, proton delocalization along the N-N bond enhances conductivity, while in transition metals (e.g., Fe, Co), ligand field effects modify magnetic exchange interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
